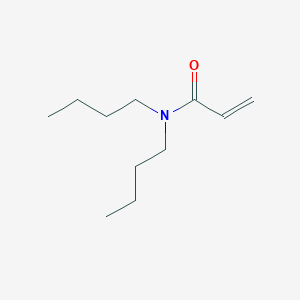

N,N-dibutylprop-2-enamide

Übersicht

Beschreibung

Synthesis Analysis

DBPA can be synthesized through selective desaturation of amides . This process involves an Fe-assisted regioselective oxidative desaturation of amides . Another method involves the preparation of N,N-Bis(2-hydroxyethyl) alkylamide from a variety of triglycerides using diethanolamine .

Molecular Structure Analysis

The molecular structure of DBPA involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be determined using techniques such as Fourier transform infrared (FTIR) spectroscopy .

Chemical Reactions Analysis

DBPA, as an enamide, can participate in various chemical reactions. For instance, enamides can undergo selective C(sp3)–H bond desaturation, a process widely used in organic synthesis . They can also be involved in reactions such as N-methylation and N,N-dimethylation, which are crucial in the chemical industry .

Physical And Chemical Properties Analysis

DBPA is a colorless liquid with a faint odor. It has a boiling point of 293 °C, and its melting point is -2.2 °C. DBPA is soluble in organic solvents such as acetone, chloroform, and dichloromethane, but it is insoluble in water due to its hydrophobic nature.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

N,N-dibutylprop-2-enamide: has potential applications in the development of drug delivery systems. Its structural properties allow it to be used in the formulation of nanobiomaterials, which can be engineered to deliver drugs in a controlled manner. These materials can overcome biological barriers and ensure that the therapeutic agents reach their intended site of action with minimal side effects .

Molecular Imaging

In the field of molecular imaging, N,N-dibutylprop-2-enamide derivatives can be utilized to enhance the contrast of images. This application is particularly useful in the detection of disease markers and can aid in the early diagnosis of various health conditions .

Hydrogel Formation

The compound’s ability to form hydrogels makes it valuable in environmental applications, such as the removal of heavy metal ions and dyes from water bodies. These hydrogels can be synthesized with ease and have properties like reusability and good mechanical strength, making them suitable for large-scale applications .

Biotechnology and Enzyme Research

N,N-dibutylprop-2-enamide: can be used in biotechnological applications, particularly in the production and modification of enzymes. Proteolytic enzymes, for instance, play a crucial role in biological processes and can be modified using this compound to enhance their stability or activity .

Tissue Engineering

In tissue engineering, N,N-dibutylprop-2-enamide can contribute to the development of scaffolds that support cell growth and tissue regeneration. Its properties allow for the creation of biocompatible and biodegradable structures that mimic the natural extracellular matrix .

Polymer Flocculants for Water Treatment

As a monomer, N,N-dibutylprop-2-enamide can be copolymerized to create polymeric flocculants. These are used in water treatment processes to aggregate and remove contaminants, improving water quality for various uses .

Self-Healing Materials

The compound’s versatility extends to the creation of self-healing materials. These innovative materials can repair themselves after damage, which is highly beneficial in extending the lifespan of products and reducing maintenance costs .

Peptide Synthesis and Protein Research

In the realm of peptide synthesis and protein research, N,N-dibutylprop-2-enamide plays a role in the digestion of unwanted proteins during nucleic acid purification, preparation of recombinant antibody fragments, and proteolytic digestion of proteins in proteomics .

Wirkmechanismus

Target of Action

N,N-dibutylprop-2-enamide, also known as N,N-DI-n-BUTYLACRYLAMIDE, is a type of enamide . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The primary targets of N,N-dibutylprop-2-enamide are likely to be the enzymes or proteins that interact with enamides.

Mode of Action

The mode of action of N,N-dibutylprop-2-enamide involves the dehydrogenation of amides . This process usually occurs on the acyl side, benefitting from enolate chemistry like the desaturation of ketones and esters . An Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .

Biochemical Pathways

The biochemical pathways affected by N,N-dibutylprop-2-enamide are likely related to the synthesis and reactions of enamides . For instance, the compound can undergo a reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . The downstream effects of these pathways can lead to the formation of various pharmaceutical compounds and synthetic intermediates .

Pharmacokinetics

The compound’s molecular weight is 18329 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N,N-dibutylprop-2-enamide’s action is the formation of enamides and β-halogenated enamides . These compounds are important in the synthesis of various pharmaceuticals and organic compounds .

Action Environment

The action of N,N-dibutylprop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of the reductive hydroalkylation of the compound can be affected by the steric hindrance of the alkyl substituents on the enamide . In the case of less bulky alkyl substituents, good yields are achieved .

Zukünftige Richtungen

DBPA, as an enamide, has potential applications in various fields. For instance, it can be used as a building block for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives . Moreover, enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . Therefore, the study and application of DBPA and similar compounds have a promising future.

Eigenschaften

IUPAC Name |

N,N-dibutylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMSHXCPBXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439556 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2274-13-7 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)